1,2-O-Isopropylidene-beta-D-fructopyranose

Catalog No.
S12796089
CAS No.
M.F
C9H16O6
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-O-Isopropylidene-beta-D-fructopyranose

Product Name

1,2-O-Isopropylidene-beta-D-fructopyranose

IUPAC Name

2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3

InChI Key

NCPKAWHTYZABFG-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C

1,2-O-Isopropylidene-beta-D-fructopyranose is a synthetic derivative of fructose, characterized by the presence of an isopropylidene group at the 1 and 2 positions of the fructopyranose ring. Its molecular formula is C₉H₁₆O₆, with a molecular weight of approximately 220.22 g/mol. This compound is notable for its stability and solubility in organic solvents, making it useful in various chemical applications and research contexts .

Typical of sugar derivatives:

  • Acetal Formation: The hydroxyl groups can react with alcohols to form acetals.
  • Hydrolysis: Under acidic conditions, it can hydrolyze back to fructose.
  • Reductive Reactions: It can undergo reduction to form sugar alcohols like isopropylidene-fructitol.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

These reactions allow for the modification of the sugar structure, facilitating the synthesis of more complex carbohydrates or derivatives .

The synthesis of 1,2-O-Isopropylidene-beta-D-fructopyranose typically involves:

  • Starting Material: D-fructose is commonly used as the starting material.
  • Protective Group Introduction: The synthesis begins with the protection of hydroxyl groups using isopropylidene.
  • Reaction Conditions: The reaction usually occurs under acidic conditions or with specific catalysts to facilitate the formation of the isopropylidene acetal.

Alternative methods may involve different protective group strategies or variations in reaction conditions to optimize yield and purity .

1,2-O-Isopropylidene-beta-D-fructopyranose finds applications in:

  • Organic Synthesis: As a building block for synthesizing more complex carbohydrates and derivatives.
  • Pharmaceutical Research: Used in studies exploring metabolic pathways and potential therapeutic effects.
  • Food Industry: Investigated for its sweetness and stability as a sugar substitute.

Its unique structure allows it to serve as a versatile intermediate in various

Studies on interaction mechanisms involving 1,2-O-Isopropylidene-beta-D-fructopyranose have focused on its binding affinity with enzymes and other biological molecules. Research indicates that it may interact with glycoside hydrolases, influencing their activity. Understanding these interactions is crucial for exploring its potential therapeutic applications and metabolic effects .

1,2-O-Isopropylidene-beta-D-fructopyranose shares structural similarities with other sugar derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranoseTwo isopropylidene groupsMore stable; used as a chiral auxiliary in reactions
3,4-Anhydro-1,2-O-isopropylidene-beta-D-tagatopyranoseAnhydro sugar derivativeExhibits different reactivity due to anhydro structure
4-deoxy-4-fluoro-1,2-O-isopropylidene-beta-D-xylo-hexulopyranoseFluorinated sugar derivativePotentially altered biological activity due to fluorine substitution

The uniqueness of 1,2-O-Isopropylidene-beta-D-fructopyranose lies in its specific protective group configuration and its balance between reactivity and stability, making it suitable for diverse applications in organic chemistry and biochemistry .

XLogP3

-1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

220.09468823 g/mol

Monoisotopic Mass

220.09468823 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

Explore Compound Types